2-(2-{[1-(3-Methylthiophen-2-yl)ethyl]amino}ethoxy)ethan-1-ol
CAS No.:
Cat. No.: VC17831793
Molecular Formula: C11H19NO2S
Molecular Weight: 229.34 g/mol
* For research use only. Not for human or veterinary use.
![2-(2-{[1-(3-Methylthiophen-2-yl)ethyl]amino}ethoxy)ethan-1-ol -](/images/structure/VC17831793.png)
Specification
Molecular Formula | C11H19NO2S |
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Molecular Weight | 229.34 g/mol |
IUPAC Name | 2-[2-[1-(3-methylthiophen-2-yl)ethylamino]ethoxy]ethanol |
Standard InChI | InChI=1S/C11H19NO2S/c1-9-3-8-15-11(9)10(2)12-4-6-14-7-5-13/h3,8,10,12-13H,4-7H2,1-2H3 |
Standard InChI Key | XCDXONNIWRWNQJ-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(SC=C1)C(C)NCCOCCO |
Introduction
2-(2-{[1-(3-Methylthiophen-2-yl)ethyl]amino}ethoxy)ethan-1-ol is an organic compound of interest due to its structural features and potential applications in chemical and pharmaceutical research. It is identified by the PubChem CID 63991634 and has a molecular formula of with a molecular weight of 229.34 g/mol .
Structural Characteristics
2.1 Molecular Structure
The compound consists of:
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A thiophene ring substituted with a methyl group at the 3-position.
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An ethylamino group attached to the thiophene ring.
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A flexible ethoxyethanol chain linked to the amino group.
2.2 IUPAC Name
The IUPAC name for this compound is 2-[2-[1-(3-methylthiophen-2-yl)ethylamino]ethoxy]ethanol .
2.3 Chemical Identifiers
Synthesis and Preparation
The synthesis of 2-(2-{[1-(3-Methylthiophen-2-yl)ethyl]amino}ethoxy)ethan-1-ol typically involves:
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Functionalization of a thiophene ring to introduce a methyl group at the 3-position.
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Alkylation or reductive amination to attach the ethylamino group.
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Coupling with ethylene glycol derivatives to form the ethoxyethanol chain.
These steps rely on standard organic synthesis techniques such as nucleophilic substitution and reductive amination, ensuring high yields and purity.
Applications and Potential Uses
5.1 Pharmaceutical Research
The compound's structure suggests potential bioactivity due to:
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The thiophene ring, which is common in biologically active molecules.
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The presence of amino and alcohol groups that can engage in hydrogen bonding with biological targets.
5.2 Chemical Intermediates
This compound may serve as an intermediate in synthesizing more complex molecules for medicinal chemistry or material science applications.
Analytical Data
6.1 Spectroscopic Characterization
The compound can be analyzed via:
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NMR Spectroscopy: Proton () and Carbon () NMR provide detailed information about its functional groups.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
6.2 Computational Descriptors
Computed descriptors include:
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LogP (Partition Coefficient): Indicates moderate hydrophilicity due to the alcohol group.
Limitations and Future Directions
While promising, further studies are needed to:
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Explore its biological activity through in vitro and in vivo assays.
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Investigate its stability under various conditions (e.g., pH, temperature).
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Optimize synthetic routes for industrial-scale production.
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